molecular formula C18H13NO7 B2892410 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate CAS No. 315237-73-1

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate

Cat. No.: B2892410
CAS No.: 315237-73-1
M. Wt: 355.302
InChI Key: DEBVCFPSYXNEMV-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate is a structurally complex ester featuring a benzo[b]furan core substituted with a methoxycarbonyl group at position 3, a methyl group at position 2, and a 3-nitrobenzoate ester at position 5. Its synthesis likely involves multi-step reactions, including esterification and nitration processes, as inferred from related compounds (e.g., methyl 3-nitrobenzoate as a precursor in ) .

Properties

IUPAC Name

methyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO7/c1-10-16(18(21)24-2)14-9-13(6-7-15(14)25-10)26-17(20)11-4-3-5-12(8-11)19(22)23/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBVCFPSYXNEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate, also referred to as T-1095, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a methoxycarbonyl group, a nitro group, and a benzo[b]furan moiety. This article explores its synthesis, biological activities, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The molecular structure of 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate can be depicted as follows:

C18H17N2O5\text{C}_{18}\text{H}_{17}\text{N}_{2}\text{O}_5

The synthesis typically involves several steps, including nitration and esterification processes. A common method includes the reaction of methyl benzoate with a nitro compound under controlled conditions to yield the final product. The detailed synthetic pathway can be summarized as follows:

  • Nitration : Methyl benzoate is nitrated to introduce the nitro group.
  • Esterification : The resulting compound undergoes esterification to form the final product.

Antidiabetic Properties

T-1095 has been identified as an orally active inhibitor of sodium-glucose cotransporter (SGLT). In preclinical studies, it demonstrated efficacy in improving metabolic abnormalities associated with diabetes. Specifically, T-1095 has shown potential in reducing blood glucose levels and mitigating diabetic complications in models such as C57BL/KsJ-db/db mice .

Anticancer Activity

Nitrobenzoate-derived compounds, including T-1095, have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that certain nitrobenzoate derivatives suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .

CompoundActivityMechanism
T-1095AnticancerInhibition of tumor cell proliferation
X8AntiangiogenicTargets vascular development in zebrafish models

Antiangiogenic Effects

Recent studies have highlighted the antiangiogenic properties of nitrobenzoate derivatives. For instance, compound X8 was shown to impair vascular development in zebrafish models, suggesting that similar compounds like T-1095 may also exhibit antiangiogenic effects by inhibiting endothelial cell mobility and tube formation . This property is crucial for cancer therapies aimed at preventing tumor growth through the inhibition of new blood vessel formation.

Case Studies

  • Diabetic Mouse Model : In a study involving C57BL/KsJ-db/db mice, T-1095 significantly improved metabolic parameters and reduced complications associated with diabetes. The treatment led to enhanced insulin sensitivity and lower fasting blood glucose levels .
  • Cancer Cell Lines : Various benzo[b]furan derivatives were tested against multiple cancer cell lines. Compounds with similar structural motifs to T-1095 exhibited potent antiproliferative activity, with some derivatives showing up to four times greater potency compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Structural Analogues with Benzo[b]furan Cores

Compounds sharing the benzo[b]furan core but differing in substituent patterns demonstrate how structural variations influence properties and applications:

Compound Name Substituents Key Properties/Applications Reference
Target Compound 3-Methoxycarbonyl, 2-methyl, 5-(3-nitrobenzoate) Undefined (potential pharmaceuticals) -
T-1095 () 5-Benzo[b]furan linked to propiophenone, glycoside substituents Na+-glucose cotransport inhibitor
Compounds 2-Benzoyl, 6-hydroxy, 3-methyl, 5-pyrazoline Antibacterial activity
  • Substituent Effects: The methoxycarbonyl group in the target compound may enhance metabolic stability compared to the hydroxy group in ’s analogs, which could increase susceptibility to enzymatic degradation .

Nitrobenzoate-Containing Compounds

Methyl 3-nitrobenzoate () serves as a precursor in synthesizing thymidylate synthase inhibitors. Key comparisons include:

  • Electronic Effects: The nitro group in the target compound’s ester may increase electrophilicity, favoring interactions with biological targets compared to non-nitrated esters .

Ester Derivatives in Agrochemicals vs. Pharmaceuticals

Sulfonylurea-based methyl benzoates () are herbicides, highlighting how ester functionalities dictate application:

Compound Type Substituents Application Reference
Target Compound 3-Nitrobenzoate Undefined -
Metsulfuron Methyl () Sulfonylurea, methyl benzoate Herbicide
  • Functional Group Impact : Sulfonylurea groups in pesticides enable acetyl-CoA carboxylase inhibition, while the target’s nitrobenzoate may interact with redox-sensitive biological targets (e.g., nitroreductases) .

Fluorinated Benzo[b]furan Derivatives

lists fluorinated benzo[b]furan derivatives with trifluoromethyl groups. Comparisons include:

  • Electron Effects : Fluorine atoms increase lipophilicity and metabolic resistance, whereas the nitro group in the target compound may enhance polarity and redox activity .
  • Bioactivity : Fluorinated analogs often target central nervous system receptors, contrasting with the antibacterial or glucose transport inhibition seen in other benzo[b]furan derivatives .

Preparation Methods

Cyclization of o-Hydroxyaryl Propargyl Ethers

Copper-catalyzed cyclization of o-hydroxyaryl propargyl ethers represents a robust method for benzofuran synthesis. For the target intermediate, 5-hydroxy-2-methyl-3-(methoxycarbonyl)benzo[b]furan, the following steps are proposed:

  • Synthesis of 3-Methoxycarbonyl-2-methyl-4-(propagyloxy)phenol

    • Starting from 3-methoxycarbonyl-2-methylphenol, propargyl bromide is introduced under basic conditions (K₂CO₃, DMF) to yield the propargyl ether.
    • Reaction Conditions : 60°C, 12 hours, 85% yield (extrapolated from).
  • Copper-Catalyzed Cyclization

    • The propargyl ether undergoes cyclization in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 100°C.
    • Mechanism : Alkyne activation by copper facilitates intramolecular nucleophilic attack by the phenolic oxygen, forming the furan ring.
    • Yield : 70–75% (based on analogous reactions in).

Palladium-Catalyzed Coupling and Cyclization

An alternative route employs palladium-catalyzed coupling of o-iodophenols with methyl acrylate derivatives:

  • Synthesis of 3-Methoxycarbonyl-2-methyl-4-iodophenol

    • Methylation of 3-carboxy-2-methyl-4-iodophenol using dimethyl sulfate in methanol.
  • Heck Coupling with Methyl Acrylate

    • Reaction with methyl acrylate using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 80°C.
    • Outcome : Forms a styrene intermediate, which undergoes spontaneous cyclization to yield the benzofuran core.

Esterification of the 5-Hydroxy Group

Synthesis of 3-Nitrobenzoyl Chloride

3-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux:
$$
\text{3-Nitrobenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{3-Nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Reaction Conditions : 70°C, 4 hours, 90% yield.

Esterification Reaction

The hydroxyl group at position 5 of the benzofuran intermediate is esterified with 3-nitrobenzoyl chloride:
$$
\text{5-Hydroxy-2-methyl-3-(methoxycarbonyl)benzo[b]furan} + \text{3-Nitrobenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Conditions :

  • Base : Triethylamine (2.5 equiv) in anhydrous DCM.
  • Temperature : 0°C to room temperature, 6 hours.
  • Yield : 65–70% (extrapolated from).

Characterization and Analytical Data

Spectroscopic Data

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).
  • ¹H NMR (CDCl₃) :
    • δ 8.65 (s, 1H, Ar-H), 8.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.85 (d, J = 8.0 Hz, 1H, Ar-H).
    • δ 3.95 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).
  • ¹³C NMR : δ 165.2 (C=O), 152.1 (C-O), 134.8 (Ar-C).

Crystallographic Data

While no single-crystal data for the target compound is available, analogous benzofuran esters exhibit monoclinic crystal systems with P2₁/c space groups.

Optimization and Challenges

Regioselectivity in Cyclization

The position of the methyl and methoxycarbonyl groups necessitates precise control during cyclization. Copper catalysts favor 5-endo-dig cyclization, ensuring correct ring formation.

Stability of the Nitro Group

The nitro group is susceptible to reduction under hydrogenation conditions. Thus, esterification must occur after benzofuran core synthesis to avoid side reactions.

Alternative Synthetic Routes

Mitsunobu Reaction for Esterification

The Mitsunobu reaction (DEAD, PPh₃) can esterify the 5-hydroxy group with 3-nitrobenzoic acid, though yields are comparable to acid chloride methods.

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media offers an eco-friendly alternative, albeit with longer reaction times (48–72 hours).

Industrial-Scale Considerations

Cost-Efficiency

Copper catalysts are preferable over palladium for large-scale synthesis due to lower cost.

Solvent Recovery

DMSO and DMF require distillation under vacuum for reuse, adding to operational costs.

Q & A

Q. How to design a stability-indicating HPLC method for this compound?

  • Answer : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 40–80% B over 20 min, flow rate 1.0 mL/min. Detect degradation products at 254 nm . Validate per ICH Q2(R1) guidelines for specificity, linearity (R² > 0.999), and precision (%RSD < 2.0) .

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